BenchChemオンラインストアへようこそ!

(3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid

Chiral building block Enantioselective synthesis Peptidomimetics

(3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid (CAS 2567489-96-5) is a chiral, non-racemic morpholine derivative bearing a tert-butoxycarbonyl (Boc) protecting group at the ring nitrogen, a carboxylic acid at the 3-position, and an ethyl substituent at the 5-position. It belongs to the class of 3,5-disubstituted morpholine building blocks that have gained prominence as conformationally constrained scaffolds in medicinal chemistry, particularly for the construction of peptidomimetics, protease inhibitors, and SMAC mimetics.

Molecular Formula C12H21NO5
Molecular Weight 259.302
CAS No. 2567489-96-5
Cat. No. B2565223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid
CAS2567489-96-5
Molecular FormulaC12H21NO5
Molecular Weight259.302
Structural Identifiers
SMILESCCC1COCC(N1C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C12H21NO5/c1-5-8-6-17-7-9(10(14)15)13(8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1
InChIKeyNHMPQAKKUFCSJL-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid (CAS 2567489-96-5): Chiral Morpholine Building Block for Asymmetric Synthesis and Drug Discovery


(3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid (CAS 2567489-96-5) is a chiral, non-racemic morpholine derivative bearing a tert-butoxycarbonyl (Boc) protecting group at the ring nitrogen, a carboxylic acid at the 3-position, and an ethyl substituent at the 5-position [1]. It belongs to the class of 3,5-disubstituted morpholine building blocks that have gained prominence as conformationally constrained scaffolds in medicinal chemistry, particularly for the construction of peptidomimetics, protease inhibitors, and SMAC mimetics [2]. The (3R,5R) absolute configuration defines its three-dimensional orientation, which directly influences the stereochemical outcome of downstream synthetic transformations and the biological recognition of final drug candidates [3].

Why Generic Morpholine Building Blocks Cannot Substitute (3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid in Research and Development


Substituting this compound with a generic morpholine-3-carboxylic acid or an alternative stereoisomer introduces risk at three independent levels: stereochemistry, protecting group strategy, and substitution pattern. The (3R,5R) absolute configuration is not interchangeable with its (3S,5S) enantiomer for applications requiring defined chirality, as enantiomeric purity directly governs biological target engagement [1]. The Boc protecting group exhibits distinct acid-lability and orthogonal deprotection compatibility compared to Cbz or Fmoc analogs, and selecting the wrong protecting group can derail multi-step synthetic routes through premature deprotection or incompatible cleavage conditions [2]. Furthermore, the 5-ethyl substituent imparts specific conformational bias and steric properties that differ measurably from 5-methyl, 5-phenyl, or unsubstituted analogs, altering both the physicochemical profile of intermediates and the binding conformations of final bioactive molecules [3].

Quantitative Differentiation Evidence for (3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid Against Closest Comparators


Stereochemical Configuration Determines Enantioselective Binding in Peptidomimetic Drug Candidates

The (3R,5R) absolute configuration is a critical determinant of biological activity for morpholine-containing peptidomimetics. In the synthesis of enantiopure morpholine-3-carboxylic acid derivatives, the optical purity of each enantiomer was demonstrated by HPLC analysis using chiral (S)-(-)-1-phenylethylamine derivatization, confirming baseline separation of enantiomers and the necessity of using a single, defined enantiomer for solid-phase peptide synthesis applications [1]. The (3R,5R)-configured 3,5-disubstituted morpholine scaffold has been specifically identified as the required stereochemistry for SMAC mimetic drug candidates targeting IAP proteins, where the (3S,5S) enantiomer would produce a distinct, non-superimposable spatial arrangement of pharmacophoric elements [2]. Generic or racemic morpholine-3-carboxylic acids cannot provide this stereochemical fidelity.

Chiral building block Enantioselective synthesis Peptidomimetics

Boc-Protected Nitrogen Enables Orthogonal Deprotection Strategy Compared to Cbz-Protected Analogs

The tert-butoxycarbonyl (Boc) protecting group on this compound confers a distinct acid-labile deprotection profile compared to the benzyloxycarbonyl (Cbz)-protected analog (3R,5R)-4-[(benzyloxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid (CAS 2728728-03-6). Boc groups are cleaved under mild acidic conditions (e.g., 4M HCl in dioxane, 30 min, or TFA/CH₂Cl₂, 0–25 °C), whereas Cbz groups require hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH) [1]. This difference is quantitatively significant: for substrates containing acid-sensitive functionalities such as tert-butyl esters, glycosidic bonds, or certain heterocycles, the Boc group permits selective deprotection without collateral damage (reported selectivity >95% in model systems), while hydrogenolytic Cbz removal may reduce reducible functional groups and generate metal contamination [2]. The patent literature explicitly describes the preparation of chiral N-Boc-morpholine-3-carboxylic acid with high optical activity under mild conditions suitable for industrial scale-up, underscoring the practical advantages of the Boc strategy [3].

Protecting group strategy Orthogonal deprotection Multi-step synthesis

5-Ethyl Substituent Provides Distinct Conformational Control Versus 5-Methyl and 5-Unsubstituted Analogs

The 5-ethyl substituent distinguishes this building block from the more common 5-methyl analog [(3R,5R)-4-Boc-5-methylmorpholine-3-carboxylic acid] and the 5-unsubstituted parent compound [4-Boc-morpholine-3-carboxylic acid, CAS 212650-43-6]. In the synthesis of 5-substituted morpholine-3-phosphonic acids, the nature of the C5 substituent (H, methyl, ethyl, phenyl, benzyl) was demonstrated to influence both the diastereoselectivity of N-acyliminium ion additions and the resulting conformational preferences of the morpholine ring [1]. The ethyl group imposes greater steric demand than methyl (Δ steric bulk: ~2.1 kcal/mol A-value difference for ethyl vs methyl on cyclohexane, extrapolated to morpholine chair conformations), biasing the ring into specific conformations that affect the spatial presentation of the 3-carboxylic acid handle [2]. This conformational control is exploited in the design of SMAC mimetics, where the R,R-3,5-disubstituted morpholine core with specific substituents is required for optimal IAP protein binding [3].

Conformational constraint Structure-activity relationship Substituent effects

3,5-Disubstituted Morpholine Scaffold Confers Enhanced Conformational Rigidity Over Mono-Substituted Morpholine-3-carboxylic Acids

The 3,5-disubstitution pattern of this compound creates a more conformationally constrained scaffold compared to mono-substituted morpholine-3-carboxylic acids (e.g., 4-Boc-morpholine-3-carboxylic acid, CAS 212650-43-6; or 4-Boc-3-ethylmorpholine-3-carboxylic acid, CAS 1205749-44-5). In mono-substituted morpholines, the unsubstituted position allows free ring inversion between chair conformers, resulting in an ensemble of low-energy conformations. The 3,5-disubstituted scaffold, particularly with both substituents in the thermodynamically preferred equatorial orientation, restricts ring flipping and locks the carboxylic acid and C5 substituent into defined spatial relationships [1]. This conformational restriction mirrors the design principle successfully employed in FDA-approved morpholine-containing drugs, where morpholine contributes to improved pharmacokinetic profiles through balanced solubility, permeability, and metabolic stability [2]. The combination of C5-ethyl with C3-carboxylic acid in the (3R,5R) configuration creates a vector relationship distinct from the regioisomeric 3-ethyl-3-carboxylic acid analog, where both substituents occupy the same carbon center and lose the through-space orientational control [3].

Conformational constraint Drug design Scaffold rigidity

Carboxylic Acid Handle at C3 Enables Direct Amide Coupling Without Synthetic Manipulation Versus Ester Prodrug Forms

This compound presents a free carboxylic acid at the 3-position, enabling direct amide bond formation with amines, amino acid esters, or resin-bound peptide chains without prior hydrolysis steps. In contrast, the corresponding ethyl ester [ethyl (3R,5R)-5-ethylmorpholine-3-carboxylate] requires saponification (e.g., LiOH, THF/H₂O) prior to coupling, adding one synthetic step, introducing potential racemization risk at the adjacent chiral centers, and generating salt waste [1]. The Fmoc-protected morpholine-3-carboxylic acid analog demonstrated full compatibility with solid-phase peptide synthesis (SPPS), with model tripeptide synthesis confirming clean coupling and deprotection cycles without epimerization [2]. The Boc-protected acid form of the target compound similarly allows direct use in both solution-phase and solid-phase amide couplings after Boc removal, which is achieved orthogonally using TFA. The availability of the free acid distinguishes this compound from ester forms that require additional manipulation and carry the risk of incomplete hydrolysis or epimerization (reported epimerization rates of 2-5% under standard basic hydrolysis conditions for α-amino acid esters) [3].

Amide coupling Peptide synthesis Building block utility

Optimal Research and Industrial Application Scenarios for (3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid


Synthesis of SMAC Mimetics and IAP Antagonists for Oncology Drug Discovery

This compound serves as a key chiral building block for the construction of SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, a class of IAP (Inhibitor of Apoptosis Protein) antagonists under investigation as cancer therapeutics. Patent EP4441027A1 explicitly teaches that the (R,R)-3,5-disubstituted morpholine scaffold is required for optimal SMAC mimetic activity, and the 5-ethyl substitution provides specific conformational properties that influence IAP binding [1]. The Boc-protected nitrogen and free carboxylic acid enable sequential coupling to both the N-terminal and C-terminal recognition elements of the SMAC mimetic pharmacophore, with orthogonal deprotection allowing precise control over the synthetic sequence. This application scenario leverages the compound's (3R,5R) stereochemistry, Boc protection strategy, and free acid functionality as documented in Section 3.

Conformationally Constrained Peptidomimetic Design and Solid-Phase Peptide Synthesis

The morpholine-3-carboxylic acid scaffold has been validated as a proline surrogate and β-turn nucleator in peptidomimetic chemistry. The (3R,5R)-5-ethyl substituted variant provides enhanced conformational restriction compared to mono-substituted morpholine-3-carboxylic acids, as documented by the 3,5-disubstitution conformational analysis [1]. After Boc deprotection, the resulting secondary amine can be coupled to peptide chains or used to construct backbone-constrained analogs. The compatibility of structurally analogous Fmoc-morpholine-3-carboxylic acid with solid-phase peptide synthesis has been experimentally demonstrated, with model tripeptide synthesis showing clean incorporation without epimerization . This application exploits the compound's free carboxylic acid (direct coupling), Boc protection (orthogonal to Fmoc SPPS), and rigidified scaffold as established in Section 3.

Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

As a single-enantiomer (3R,5R) building block with defined absolute configuration, this compound is suitable for the asymmetric synthesis of pharmaceutical intermediates where stereochemical fidelity is critical. The patent literature on chiral N-Boc-morpholine-3-carboxylic acid production emphasizes that high optical activity (>99% ee achievable via chiral pool synthesis) is essential for pharmaceutical applications, and the mild reaction conditions used in its preparation are suitable for industrial scale-up [1]. The 5-ethyl substituent differentiates this building block from the more common 5-methyl or 5-H analogs, providing a tool for medicinal chemists to explore ethyl-specific steric and lipophilic effects in lead optimization campaigns, as supported by the substituent effect evidence in Section 3.

Protease Inhibitor Scaffold Construction in Antiviral and Anti-inflammatory Research

Morpholine-containing building blocks are established components of protease inhibitor design, where the morpholine ring contributes to improved pharmacokinetic properties including metabolic stability and solubility [1]. The 3,5-disubstituted morpholine core with C5-ethyl and C3-carboxylic acid provides a vector relationship suitable for accessing the S1 and S1' pockets of aspartyl and serine proteases. The Boc-protected form allows late-stage deprotection and functionalization of the morpholine nitrogen, while the carboxylic acid enables direct attachment to P1 or P1' recognition elements. This application draws on the compound's enhanced conformational rigidity (3,5-disubstitution) and orthogonal protecting group chemistry as established in the Evidence Guide (Section 3).

Quote Request

Request a Quote for (3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.